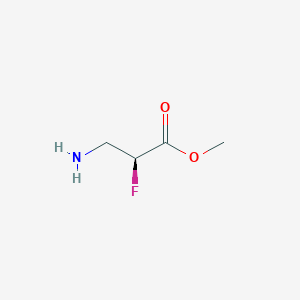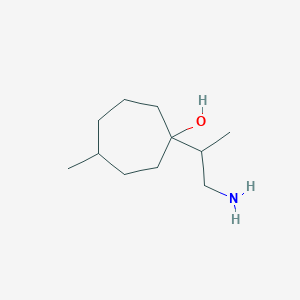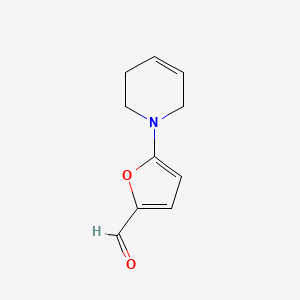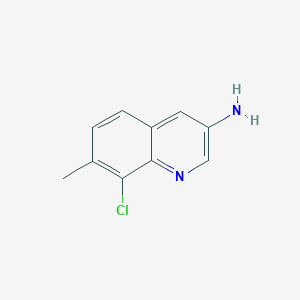
Methyl (S)-3-Amino-2-fluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-3-Amino-2-fluoropropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methyl ester group, an amino group, and a fluorine atom attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-Amino-2-fluoropropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl acrylate and fluorinated amines.
Amination: The amino group is introduced via reductive amination, where the intermediate fluorinated ester is reacted with an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The final step involves the esterification of the amino acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-3-Amino-2-fluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Applications De Recherche Scientifique
Methyl (S)-3-Amino-2-fluoropropanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry: Utilized in the production of fluorinated polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl (S)-3-Amino-2-fluoropropanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may modulate neurotransmitter pathways by inhibiting or activating specific receptors, leading to changes in cellular signaling and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (S)-3-Amino-2-chloropropanoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl (S)-3-Amino-2-bromopropanoate: Contains a bromine atom instead of fluorine.
Methyl (S)-3-Amino-2-iodopropanoate: Contains an iodine atom instead of fluorine.
Uniqueness
Methyl (S)-3-Amino-2-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated analogs. The fluorine atom also enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C4H8FNO2 |
|---|---|
Poids moléculaire |
121.11 g/mol |
Nom IUPAC |
methyl (2S)-3-amino-2-fluoropropanoate |
InChI |
InChI=1S/C4H8FNO2/c1-8-4(7)3(5)2-6/h3H,2,6H2,1H3/t3-/m0/s1 |
Clé InChI |
WOVBJOLECSYCJY-VKHMYHEASA-N |
SMILES isomérique |
COC(=O)[C@H](CN)F |
SMILES canonique |
COC(=O)C(CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-2-bromoethenyl]cyclohexane](/img/structure/B13195476.png)





![tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13195502.png)
![4',4'-Difluoro-6-methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13195504.png)
![(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene](/img/structure/B13195508.png)
![Spiro[3.4]octane-5-sulfonyl chloride](/img/structure/B13195515.png)

![tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate](/img/structure/B13195528.png)

![[1-(Fluoromethyl)cyclopentyl]benzene](/img/structure/B13195548.png)
